Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
Description
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a phenyl group linked via a methanone moiety to a piperazine ring, which is substituted at the 4-position with a 6-propoxypyridazin-3-yl group. The hydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical applications. Key structural attributes include:
- Propoxy substituent: A three-carbon ether chain at the 6-position of pyridazine, influencing lipophilicity and metabolic stability.
- Piperazine linkage: A flexible heterocycle that often modulates pharmacokinetic properties and receptor binding.
Synthesis likely involves nucleophilic substitution or coupling reactions to attach the propoxypyridazine moiety to the piperazine ring, followed by salt formation with hydrochloric acid .
Properties
IUPAC Name |
phenyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPQZPDBGKNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Piperazine Core Synthesis
The piperazine scaffold is typically constructed via cyclization of 1,2-diamine derivatives or nucleophilic substitution reactions. A prominent method involves the reaction of bis(2-chloroethyl)amine hydrochloride with aniline derivatives under solvent-free conditions at elevated temperatures (160–250°C), yielding N-phenylpiperazine hydrochloride with >75% purity (HPLC). For this compound, 4-(6-propoxypyridazin-3-yl)piperazine is synthesized by substituting one piperazine nitrogen with a pyridazine moiety.
Key Reaction:
$$
\text{Bis(2-chloroethyl)amine hydrochloride} + \text{6-propoxypyridazin-3-amine} \xrightarrow{\Delta, \text{solvent-free}} \text{4-(6-propoxypyridazin-3-yl)piperazine hydrochloride}
$$
Conditions : 190°C, 3–4 hours.
Introduction of the Propoxy Group
The 6-propoxypyridazin-3-yl substituent is introduced via nucleophilic aromatic substitution (SNAr) on 3-chloro-6-hydroxypyridazine. Propylation is achieved using 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Key Reaction:
$$
\text{3-Chloro-6-hydroxypyridazine} + \text{1-bromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-propoxypyridazin-3-ol}
$$
Yield : 68–73%.
Benzophenone Formation
The methanone bridge is constructed via Friedel-Crafts acylation or direct coupling of 4-(6-propoxypyridazin-3-yl)piperazine with benzoyl chloride. A preferred method involves reacting the piperazine derivative with phenyl chloroformate in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Key Reaction:
$$
\text{4-(6-Propoxypyridazin-3-yl)piperazine} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone}
$$
Conditions : 0°C to room temperature, 2 hours.
Yield : 78–82%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethyl acetate or isopropanol. Crystallization is achieved via slow evaporation or anti-solvent addition.
Key Reaction:
$$
\text{Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone} + \text{HCl} \xrightarrow{\text{EtOAc}} \text{Hydrochloride salt}
$$
Purity : >99.5% (HPLC).
Optimization and Scalability
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
While direct biomedical data for this compound are limited, structurally analogous piperazine-pyridazine hybrids exhibit:
Chemical Reactions Analysis
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Analogues from the Methanone-Piperazine Family
describes four compounds (12–15) sharing the phenyl(piperazin-1-yl)methanone scaffold but differing in substituents (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Impact: The target compound’s pyridazine ring introduces greater polarity compared to the nitro- or amino-substituted phenyl groups in Compounds 12–13. This may enhance water solubility despite the propoxy group’s lipophilic nature.
- Salt Formation : Like Compounds 12–13 (isolated as solids), the hydrochloride salt of the target compound likely improves crystallinity and stability compared to free bases (e.g., Compounds 14–15, which are oils).
- Synthetic Flexibility : Reduction of nitro groups (e.g., 12→14) mirrors strategies for modifying aromatic substituents, suggesting analogous methods could apply to the target compound’s pyridazine moiety .
Comparison with Benzofuran-Based Methanones
lists impurities such as Desethylamiodarone Hydrochloride (Imp. B) and related benzofuran derivatives. These compounds share a methanone-piperazine backbone but differ in core heterocycles (Table 2).
Table 2: Heterocyclic Core Comparisons
Key Observations :
- Halogen Effects : Iodine substituents in Imp. B/C add steric bulk and electron-withdrawing effects, absent in the target compound. The propoxy group may confer metabolic resistance compared to iodo-substituents.
- Salt Utility : Hydrochloride salts are common in both classes, suggesting shared formulation strategies for ionic stability .
Comparison with Pyridine-Based Analogs
describes 1-Piperazinyl(4-pyridinyl)methanone hydrochloride, which substitutes pyridine for pyridazine (Table 3).
Table 3: Heterocycle-Specific Comparisons
Key Observations :
- Substituent Role : The target’s propoxy group adds steric and lipophilic character absent in the unsubstituted pyridine analog.
- Safety Profile: The absence of hazards in the pyridine analog suggests piperazine-methanone derivatives may generally exhibit low acute toxicity, though target-specific data are needed.
Biological Activity
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₂₃ClN₄O
- Molecular Weight : 348.85 g/mol
- CAS Number : 1404559-17-6
The compound features a piperazine core, which is known for its versatility in drug design, particularly in central nervous system (CNS) agents and other therapeutic areas.
Pharmacodynamics
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It has been studied for its interactions with:
- Serotonin Receptors : The compound has shown potential as a modulator of serotonin pathways, which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptors : Its influence on dopaminergic signaling suggests possible applications in treating conditions like schizophrenia and Parkinson's disease.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzyme activities associated with neurotransmitter degradation, leading to increased availability of these neurotransmitters in the synaptic cleft.
Efficacy and Safety Profile
The efficacy of this compound has been evaluated through various preclinical studies. Key findings include:
| Study Type | Findings |
|---|---|
| In Vivo Models | Demonstrated anxiolytic effects in rodent models |
| Toxicity Assessments | Low toxicity profile at therapeutic doses |
| Pharmacokinetics | Favorable absorption and distribution characteristics |
Case Studies
Several case studies highlight the potential therapeutic benefits of this compound:
- Anxiety Disorders : A study involving animal models indicated significant reductions in anxiety-like behaviors following administration of the compound.
- Depression Models : In models simulating depression, the compound exhibited properties akin to selective serotonin reuptake inhibitors (SSRIs), suggesting a dual mechanism of action.
Q & A
Q. Key Optimization Parameters
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Contradictions in NMR/IR/MS data often arise from tautomerism or salt dissociation.
-
NMR Analysis : Compare experimental H and C shifts with computational predictions (DFT or molecular modeling). For example, piperazine protons may split into multiplets due to conformational flexibility .
-
Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between molecular ion ([M+H]⁺) and fragmentation peaks. Example:
Observed m/z Theoretical m/z Assignment 413.1567 413.1563 [M+H]⁺ (C₂₂H₂₅ClN₄O₂) 227.0821 227.0819 Pyridazine fragment -
X-ray Crystallography : Resolve ambiguous stereochemistry or salt dissociation states .
What methodological approaches are recommended for analyzing the compound’s stability under varying storage conditions?
Basic Research Question
Stability Protocol :
Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 1–3 months. Monitor via HPLC for degradation products (e.g., free pyridazine or hydrolyzed piperazine) .
Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >10 nm indicate structural changes).
Decomposition Products (from Safety Data):
| Condition | Major Products | Hazard Class |
|---|---|---|
| High Heat | CO, NOₓ, HCl | Toxic gases |
| Hydrolysis | Propoxypyridazine derivative | Potential mutagen |
What strategies are effective in optimizing reaction yields for piperazine-containing compounds?
Advanced Research Question
-
Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
-
Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperazine nitrogen to prevent unwanted side reactions. Deprotect with HCl/dioxane .
-
Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling steps. Example:
Catalyst Yield (%) Purity (%) Pd(OAc)₂ 78 95 CuI 45 88
How should researchers design SAR studies for this compound’s biological activity?
Advanced Research Question
SAR Design Framework :
Core Modifications : Vary pyridazine substituents (e.g., replace propoxy with methoxy or ethoxy) to assess impact on target binding .
Piperazine Alternatives : Substitute piperazine with morpholine or homopiperazine to study ring size effects.
Bioactivity Assays :
Q. Example SAR Table :
| Derivative | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Propoxy (Parent Compound) | 12.3 | 0.8 |
| Methoxy | 18.7 | 1.2 |
| Ethoxy | 9.4 | 0.5 |
What are the best practices for safe handling and hazard mitigation during experimental work?
Basic Research Question
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Protocols : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
